1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-

Hydrogen-bond donor count Intermolecular interactions Solubility engineering

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- (CAS 178879-99-7) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid class, distinguished by a 1-methyl substituent on the pyrazole ring and a 3-(N-methyl-N-(pyridin-3-yl)sulfamoyl) group. Its molecular formula is C₁₁H₁₂N₄O₄S with a molecular weight of 296.30 g/mol.

Molecular Formula C11H12N4O4S
Molecular Weight 296.30 g/mol
CAS No. 178879-99-7
Cat. No. B12771552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-
CAS178879-99-7
Molecular FormulaC11H12N4O4S
Molecular Weight296.30 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)S(=O)(=O)N(C)C2=CN=CC=C2)C(=O)O
InChIInChI=1S/C11H12N4O4S/c1-14-7-9(11(16)17)10(13-14)20(18,19)15(2)8-4-3-5-12-6-8/h3-7H,1-2H3,(H,16,17)
InChIKeyBAFJKCZCPKPQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- (CAS 178879-99-7): Physicochemical Profile and Structural Identity for Informed Procurement


1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)- (CAS 178879-99-7) is a heterocyclic building block belonging to the pyrazole-4-carboxylic acid class, distinguished by a 1-methyl substituent on the pyrazole ring and a 3-(N-methyl-N-(pyridin-3-yl)sulfamoyl) group. Its molecular formula is C₁₁H₁₂N₄O₄S with a molecular weight of 296.30 g/mol . Computed physicochemical data report a density of 1.5 g/cm³, a boiling point of 545.7 °C at 760 mmHg, a flash point of 283.8 °C, a refractive index of 1.666, and a vapor pressure of 9.69 × 10⁻¹³ mmHg at 25 °C . The compound bears one hydrogen-bond donor (the carboxylic acid OH) and seven hydrogen-bond acceptor sites, and safety data indicate standard precautions including avoidance of dust formation and use of exhaust ventilation . This compound serves as a specialized intermediate in the synthesis of pyridinyl-substituted pyrazole derivatives with applications in agrochemical and pharmaceutical research.

Why In-Class Pyrazole-4-Carboxylic Acid Analogs Cannot Substitute for CAS 178879-99-7 Without Experimental Verification


Compounds within the pyrazole-4-carboxylic acid sulfamoyl family are not interchangeable because the specific combination of three structural features—the 3-pyridinyl attachment position, the N-methylation state of the sulfamoyl nitrogen, and the carboxylic acid at the 4-position—dictates hydrogen-bond donor/acceptor stoichiometry, electronic distribution at the pyridine nitrogen, and steric accessibility at the sulfamoyl group [1]. The 3-pyridinyl isomer (CAS 178879-99-7) places the pyridine nitrogen at the meta position relative to the sulfamoyl linkage, creating a distinct coordination geometry and electronic profile compared to the 2-pyridinyl isomer (CAS 178880-03-0) [2]. Likewise, the N-methyl group eliminates one hydrogen-bond donor present in the des-methyl analog (CAS 178879-97-5), substantially altering intermolecular interactions, boiling point, and solubility behavior [2]. These differences propagate into divergent reactivity in downstream coupling reactions—such as amide bond formation, sulfonylurea assembly, or metal-catalyzed cross-couplings—and into differential biological target engagement when the compounds are incorporated into larger pharmacophores [1]. Generic substitution without confirmatory analytical and performance data therefore carries a high risk of synthetic failure or erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for CAS 178879-99-7 Against Its Closest Structural Analogs


Hydrogen-Bond Donor Count: CAS 178879-99-7 Possesses a Single H-Bond Donor Versus Two or Three in Close Analogs

CAS 178879-99-7 (1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylic acid) contains exactly one hydrogen-bond donor (HBD) group—the carboxylic acid proton . In contrast, the des-methyl analog CAS 178879-97-5 (1-methyl-3-((3-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylic acid) contains two HBDs due to the presence of the sulfamoyl N–H proton in addition to the carboxylic acid . The simpler unsubstituted sulfonamide CAS 178879-95-3 (1-methyl-3-sulfamoylpyrazole-4-carboxylic acid) contains three HBDs—the carboxylic acid plus the two sulfamoyl NH₂ protons . The reduction from 2 or 3 HBDs to a single HBD in the target compound eliminates two potential sites for intermolecular hydrogen bonding, which is expected to reduce crystal lattice energy, lower the melting point, and enhance solubility in aprotic organic solvents.

Hydrogen-bond donor count Intermolecular interactions Solubility engineering

Boiling Point Reduction by ~15 °C: Evidence of Weakened Intermolecular Forces Relative to the Des-Methyl Analog

The computed boiling point of CAS 178879-99-7 at 760 mmHg is 545.7 °C, which is approximately 15 °C lower than that of the des-methyl analog CAS 178879-97-5 (560.7 °C) . This boiling point depression is fully consistent with the loss of one intermolecular hydrogen-bond donor upon N-methylation of the sulfamoyl nitrogen. The target compound also exhibits a lower flash point (283.8 °C vs. 292.9 °C) and a refractive index of 1.666 versus 1.7 for the des-methyl analog, further corroborating reduced intermolecular association . Notably, the 2-pyridinyl positional isomer (CAS 178880-03-0) shows a boiling point of 545.671 °C and flash point of 283.812 °C—nearly identical to the target—demonstrating that the N-methyl group, not the pyridine position, is the dominant driver of thermal property differences within this series .

Boiling point Intermolecular hydrogen bonding Thermal properties

Vapor Pressure Difference: ~4.7-Fold Higher Volatility Versus the Des-Methyl Analog Impacts Handling and Environmental Fate Assessment

CAS 178879-99-7 exhibits a computed vapor pressure of 9.69 × 10⁻¹³ mmHg at 25 °C, which is approximately 4.7-fold higher than the 2.07 × 10⁻¹³ mmHg reported for the des-methyl analog CAS 178879-97-5 . The unsubstituted sulfonamide CAS 178879-95-3 is substantially more volatile, with a vapor pressure of 1.81 × 10⁻¹¹ mmHg—roughly 18.7-fold higher than the target . This places CAS 178879-99-7 in an intermediate volatility bracket within the analog series. The higher vapor pressure of the target relative to the des-methyl analog is mechanistically consistent with the loss of the sulfamoyl N–H hydrogen-bond donor, which reduces the enthalpy of vaporization by eliminating one stabilizing intermolecular H-bond per molecule in the condensed phase.

Vapor pressure Volatility Environmental fate Handling safety

3-Pyridinyl Versus 2-Pyridinyl Positional Isomerism: Divergent Pyridine Nitrogen Geometry Affects Metal Coordination and Electronic Properties

The target compound CAS 178879-99-7 bears the pyridine substituent at the 3-position (meta to the sulfamoyl attachment point), whereas its closest positional isomer CAS 178880-03-0 bears the pyridine at the 2-position (ortho to the sulfamoyl attachment) . In the 3-pyridinyl isomer, the pyridine nitrogen is spatially removed from the sulfamoyl group and is geometrically incapable of forming an intramolecular hydrogen bond or chelate with the sulfonyl oxygens. In the 2-pyridinyl isomer, the pyridine nitrogen is in close proximity to the sulfamoyl group, enabling potential intramolecular N···H–O or N···S=O interactions that can alter the conformational ensemble and reactivity [1]. The 3-pyridinyl configuration presents a more predictable, outward-directed nitrogen lone pair available for intermolecular metal coordination (e.g., with Cu, Pd, or Ru catalysts) without competing intramolecular interactions, making it preferable for applications requiring well-defined metal-ligand geometry.

Positional isomerism Metal coordination Electronic effects Pyridine nitrogen

Density Gradient Across the Analog Series: CAS 178879-99-7 Occupies an Intermediate Density Regime Relevant to Formulation and Crystallization

The computed density of CAS 178879-99-7 is 1.5 g/cm³, which falls between that of the simpler unsubstituted sulfonamide CAS 178879-95-3 (1.85 g/cm³) and the des-methyl pyridinyl analog CAS 178879-97-5 (1.6 g/cm³) . The 2-pyridinyl positional isomer CAS 178880-03-0 has a nearly identical density of 1.505 g/cm³, reinforcing that the density is governed primarily by molecular weight and H-bonding capability rather than pyridine position . The density trend across the series (1.85 → 1.6 → 1.5 g/cm³) inversely correlates with molecular weight and directly correlates with HBD count, consistent with the principle that stronger intermolecular hydrogen-bond networks produce more efficient crystal packing and higher density.

Density Crystal packing Formulation Solid-state properties

High-Confidence Research and Industrial Application Scenarios for CAS 178879-99-7 Derived from Quantitative Differentiation Evidence


Precision Synthesis of 3-Pyridinyl-Sulfamoyl Pyrazole Agrochemical Intermediates Requiring a Single Hydrogen-Bond Donor

When designing a synthetic route to pyridinyl-sulfonylurea herbicides or related agrochemical pharmacophores, the single hydrogen-bond donor of CAS 178879-99-7 eliminates competing H-bond interactions during amide coupling or sulfonylurea formation steps, reducing side-product formation compared to the des-methyl analog CAS 178879-97-5, whose additional sulfamoyl N–H can participate in undesired acylation or carbamoylation side reactions . The lower boiling point (545.7 °C vs. 560.7 °C) and higher vapor pressure (4.7-fold) also facilitate solvent removal and purification by vacuum distillation during intermediate workup .

Structure-Activity Relationship (SAR) Studies Demanding Orthogonal Control of Pyridine Nitrogen Geometry

In SAR programs exploring the effect of pyridine substitution position on herbicidal or pesticidal activity, CAS 178879-99-7 provides the 3-pyridinyl (meta) geometry, which cannot form intramolecular hydrogen bonds or chelates with the sulfamoyl group [1]. This contrasts with the 2-pyridinyl isomer CAS 178880-03-0, where intramolecular N···H–O or N···S=O interactions may confound interpretation of biological activity data by altering the solution conformation. The patent literature explicitly demonstrates that pyridine substitution position is a critical determinant of herbicidal potency in pyridino-pyrazole derivatives [1].

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Utilizing a Well-Defined Monodentate Pyridine Donor

The 3-pyridinyl nitrogen of CAS 178879-99-7 projects outward from the molecular scaffold without steric hindrance from the adjacent sulfamoyl group, offering a predictable monodentate coordination site for transition metal nodes (e.g., Cu(II), Zn(II), Pd(II)) . The intermediate density (1.5 g/cm³) and medium molecular weight (296.3 g/mol) provide favorable mass-to-coordination-site ratios for constructing porous frameworks. The 2-pyridinyl isomer CAS 178880-03-0 is less suitable for this purpose because the proximal sulfamoyl group may compete for metal coordination or induce chelation, leading to unpredictable network topology .

Analytical Reference Standard for Impurity Profiling in Pyrazosulfuron and Related Sulfonylurea Active Pharmaceutical Ingredient (API) Synthesis

CAS 178879-99-7 can serve as a characterized reference standard for monitoring and quantifying process impurities in the synthesis of pyrazosulfuron and structurally related sulfonylurea herbicides, where pyrazole-4-carboxylic acid intermediates with varying sulfamoyl substitution patterns are common contaminants . Its distinct physicochemical signature—density 1.5 g/cm³, boiling point 545.7 °C, refractive index 1.666—enables unambiguous identification by HPLC, GC-MS, or refractive index detection, differentiating it from the des-methyl analog (density 1.6 g/cm³, BP 560.7 °C) and the unsubstituted sulfonamide (density 1.85 g/cm³, BP 515.9 °C) .

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